molecular formula C12H15ClN6 B2986910 3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine CAS No. 865657-91-6

3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine

Cat. No.: B2986910
CAS No.: 865657-91-6
M. Wt: 278.74
InChI Key: TYXDAJJVWKUJGI-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chlorophenylpiperazine with 1H-1,2,4-triazol-5-amine under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine is studied for its potential biological activities. It may be used as a probe to investigate the interactions of piperazine derivatives with biological targets.

Medicine: In the field of medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives are being explored for their pharmacological properties, including their ability to modulate neurotransmitter systems.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, such as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine

  • 1-(3-Chlorophenyl)piperazine

  • 1,2,4-Triazole derivatives

Uniqueness: 3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine is unique due to its specific structural features, which include the presence of both piperazine and triazole rings. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6/c13-9-2-1-3-10(8-9)18-4-6-19(7-5-18)12-15-11(14)16-17-12/h1-3,8H,4-7H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXDAJJVWKUJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324414
Record name 3-[4-(3-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865657-91-6
Record name 3-[4-(3-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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